

Cross-Resistance Between Imipenem and Other Carbapenems in Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Imipenem and cilastatin*

Cat. No.: *B1256146*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of imipenem against other carbapenems (meropenem, doripenem, and ertapenem) in the context of cross-resistance observed in clinical isolates. The information presented is collated from various experimental studies and is intended to support research and development efforts in the field of antimicrobial resistance.

Data Summary of Cross-Resistance

The following tables summarize quantitative data from studies investigating cross-resistance patterns between imipenem and other carbapenems. Minimum Inhibitory Concentration (MIC) is a key metric used to determine the susceptibility of an organism to an antimicrobial drug.

Table 1:
Comparative In Vitro
Activity of
Carbapenems
against *P.
aeruginosa*

Carbapenem	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	Reference
Doripenem	0.25	16	[1]
Meropenem	0.5	≥64	[1]
Imipenem	2	≥64	[1]

Table 2:
Comparative In Vitro
Activity of
Carbapenems
against
Enterobacteriaceae

Carbapenem	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	Reference
Doripenem	0.03	0.12	[1]
Meropenem	0.03	0.12	[1]
Imipenem	0.25	1	[1]

Table 3: Susceptibility of
Polymyxin B Sensitive
Isolates (n=72)

Carbapenem	Susceptible Isolates (%)	Reference
Imipenem	29.1%	[2]
Meropenem	23.6%	[2]
Doripenem	26.3%	[2]

Mechanisms of Cross-Resistance

Carbapenem resistance, including cross-resistance among different carbapenems, is primarily driven by several mechanisms. These mechanisms can exist alone or in combination, leading to varying levels of resistance.[3][4][5]

- Enzymatic Degradation: The production of carbapenemases, which are β -lactamase enzymes that can hydrolyze carbapenems, is a major mechanism of resistance.[4] Common carbapenemases include:
 - Class A: *Klebsiella pneumoniae* carbapenemase (KPC)[4][6]
 - Class B (Metallo- β -lactamases): New Delhi metallo- β -lactamase (NDM), Verona integron-encoded metallo- β -lactamase (VIM), and imipenemase (IMP)[4][6]
 - Class D: Oxacillinase (OXA) enzymes, such as OXA-48[4][6]
- Reduced Permeability: Bacteria can reduce the influx of carbapenems by altering or losing outer membrane porins, such as OprD in *Pseudomonas aeruginosa*, which is particularly important for imipenem uptake.[7][8][9]
- Efflux Pumps: The overexpression of efflux pumps can actively transport carbapenems out of the bacterial cell, reducing the intracellular drug concentration to sub-therapeutic levels.[3][7]

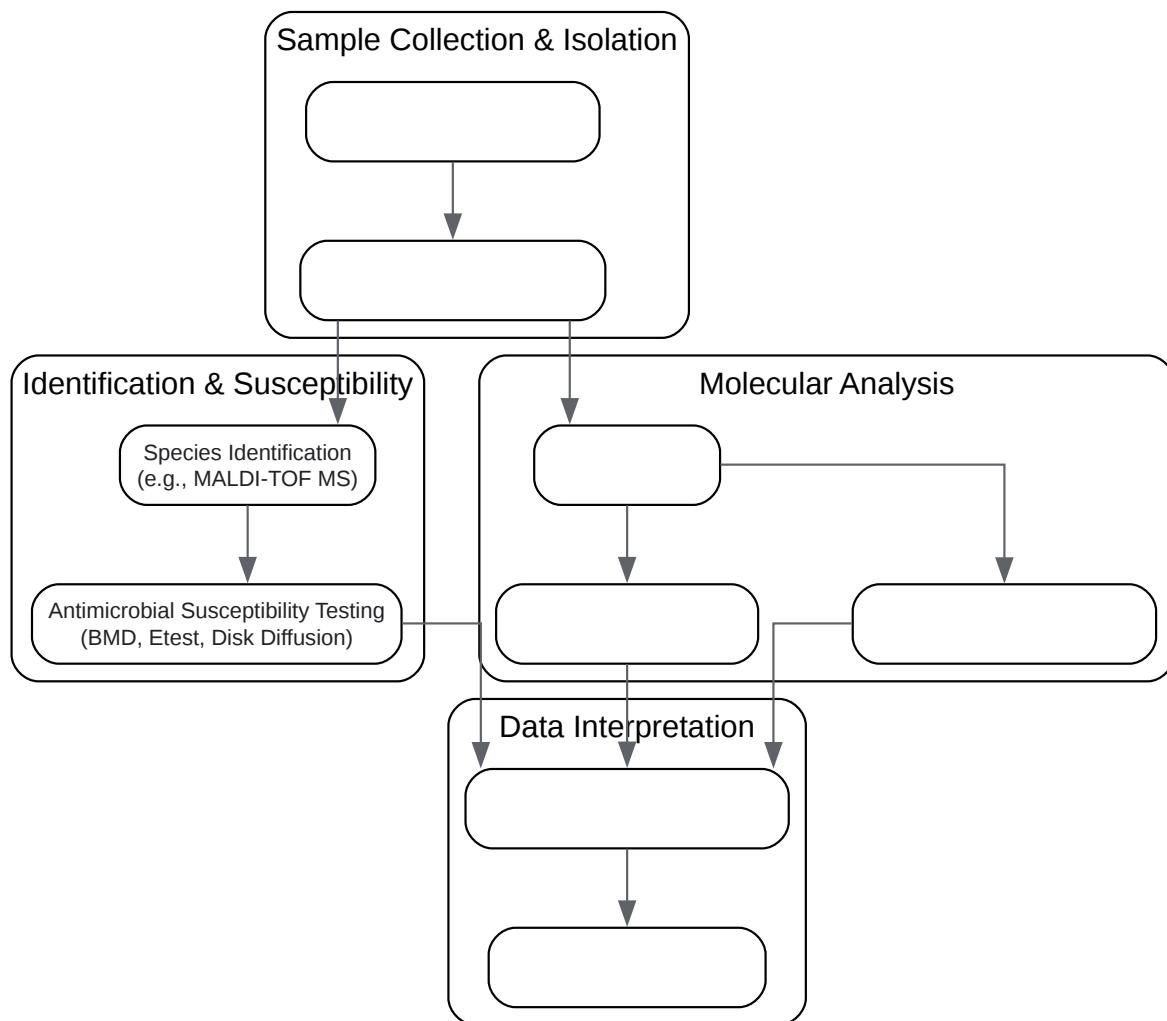
Experimental Protocols

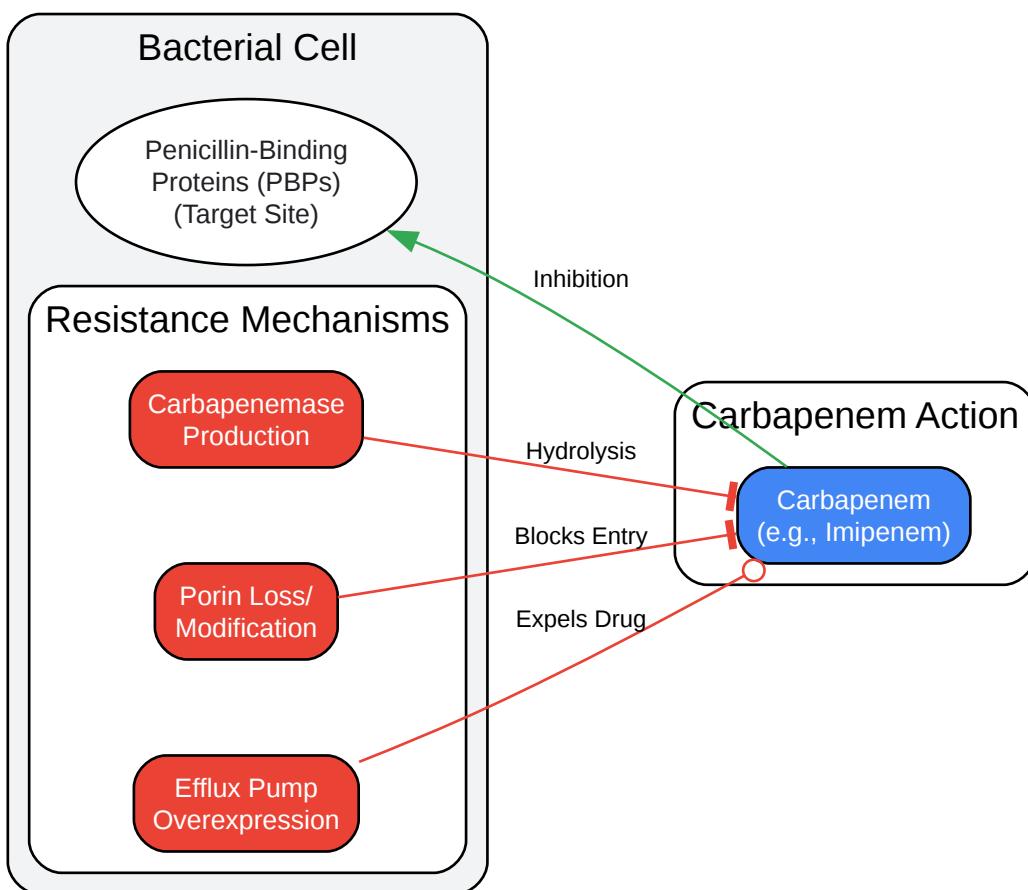
This section details the methodologies commonly employed in the cited studies for assessing carbapenem cross-resistance.

Antimicrobial Susceptibility Testing (AST)

The in vitro activity of carbapenems is determined using various standardized methods:

- Broth Microdilution (BMD): This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is recorded as the lowest concentration of the drug that inhibits visible bacterial growth after incubation.[10][11]


- Agar Dilution: Similar to BMD, this method involves incorporating varying concentrations of the antimicrobial agent into an agar medium. A standardized inoculum of each isolate is then spotted onto the surface of the agar plates. The MIC is the lowest drug concentration that inhibits growth.[\[10\]](#)
- Etest: The Etest consists of a plastic strip with a predefined gradient of a single antimicrobial agent. The strip is placed on an inoculated agar plate, and after incubation, a symmetrical inhibition ellipse is formed. The MIC is read where the lower part of the ellipse intersects the MIC scale on the strip.[\[1\]](#)[\[12\]](#)[\[13\]](#)
- Disk Diffusion (Kirby-Bauer): This qualitative method involves placing paper disks impregnated with a specific amount of an antimicrobial agent on an inoculated agar surface. The diameter of the zone of inhibition around the disk is measured after incubation and interpreted as susceptible, intermediate, or resistant according to established breakpoints.[\[12\]](#)


Molecular Characterization of Resistance Genes

- Polymerase Chain Reaction (PCR): Multiplex PCR is frequently used to detect the presence of specific carbapenemase-encoding genes (e.g., blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48) in resistant isolates.[\[6\]](#)[\[12\]](#)[\[14\]](#)
- Whole-Genome Sequencing (WGS): WGS provides a comprehensive analysis of the genetic basis of resistance, allowing for the identification of known resistance genes, mutations in porin genes (e.g., oprD), and regulatory elements affecting efflux pump expression.[\[8\]](#)

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes in the study of carbapenem cross-resistance.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [Comparative activity of doripenem, meropenem, and imipenem in recent clinical isolates obtained during the COMPACT-Spain epidemiological surveillance study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijhsr.org [ijhsr.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of Action of Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Characterization of *Klebsiella pneumoniae* Clinical Isolates with Elevated Resistance to Carbapenems [openmicrobiologyjournal.com]
- 7. Carbapenem Resistance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imipenem/Relebactam Resistance in Clinical Isolates of Extensively Drug Resistant *Pseudomonas aeruginosa*: Inhibitor-Resistant β -Lactamases and Their Increasing Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Antimicrobial Susceptibility Testing of Carbapenems: Multicenter Validity Testing and Accuracy Levels of Five Antimicrobial Test Methods for Detecting Resistance in Enterobacteriaceae and *Pseudomonas aeruginosa* Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. Molecular characterization of carbapenem-resistance in Gram-negative isolates obtained from clinical samples at Jimma Medical Center, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbapenem Susceptibility Patterns for Clinical Isolates of *Mycobacterium abscessus* Determined by the Etest Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular characterization of carbapenem-resistant Enterobacteriaceae and emergence of tigecycline non-susceptible strains in the Henan province in China: a multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-Resistance Between Imipenem and Other Carbapenems in Clinical Isolates: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1256146#cross-resistance-studies-between-imipenem-and-other-carbapenems-in-clinical-isolates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com